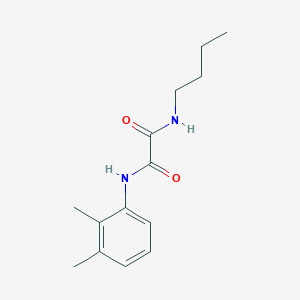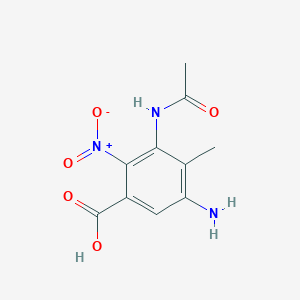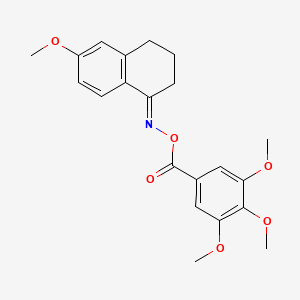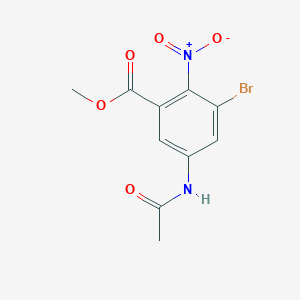![molecular formula C19H25N3O3 B3899927 N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3899927.png)
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide
Descripción general
Descripción
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide, also known as L-163,491, is a selective antagonist of the neurokinin-1 receptor (NK1R) that has been extensively studied for its potential therapeutic applications. The neurokinin-1 receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems, and is involved in a variety of physiological processes, including pain perception, inflammation, anxiety, and stress.
Mecanismo De Acción
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide is a selective antagonist of the neurokinin-1 receptor, which means that it blocks the binding of the neuropeptide substance P to the receptor. Substance P is a neurotransmitter that is involved in pain perception, inflammation, and stress responses, among other things. By blocking the binding of substance P to the neurokinin-1 receptor, this compound reduces the activity of the receptor and its downstream signaling pathways, resulting in the therapeutic effects observed.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the neurokinin-1 receptor and its downstream signaling pathways. By blocking the binding of substance P to the receptor, this compound reduces the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the activation of glial cells, which are involved in neuroinflammation. In addition, this compound has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide in lab experiments include its high selectivity for the neurokinin-1 receptor, its well-characterized pharmacological properties, and its ability to modulate a variety of physiological processes. However, there are also some limitations to using this compound in lab experiments, including its relatively low potency and the potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several potential future directions for research on N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide and its therapeutic applications. One area of interest is the use of this compound in combination with other drugs or therapies, such as opioids or nonsteroidal anti-inflammatory drugs, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective neurokinin-1 receptor antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Finally, there is also interest in exploring the role of the neurokinin-1 receptor in other physiological processes, such as immune function and cancer progression, and in developing new therapeutic strategies based on these findings.
Aplicaciones Científicas De Investigación
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety disorders, depression, and substance abuse. It has been shown to be effective in reducing pain and inflammation in various animal models, and has also been shown to have anxiolytic and antidepressant effects. In addition, this compound has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-2-(4-propanoylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-18(23)15-5-7-17(8-6-15)25-12-19(24)21-10-16-9-20-13-22(16)11-14(2)3/h5-9,13-14H,4,10-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEYTOJMGMBWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CN2CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3899844.png)


![N-(4-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3899873.png)
![2-methyl-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3899881.png)
![N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3899889.png)


![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylbenzyl)acetamide](/img/structure/B3899907.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3899914.png)
![2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)
![(2-furylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B3899963.png)
![3-{[(3,4-dimethoxyphenyl)acetyl]hydrazono}-N-(2-methylphenyl)butanamide](/img/structure/B3899973.png)